4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Catalog No.
S6800448
CAS No.
851774-93-1
M.F
C14H17NO2S2
M. Wt
295.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfon...

CAS Number

851774-93-1

Product Name

4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

IUPAC Name

4-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Molecular Formula

C14H17NO2S2

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C14H17NO2S2/c1-2-3-12-4-6-14(7-5-12)19(16,17)15-10-13-8-9-18-11-13/h4-9,11,15H,2-3,10H2,1H3

InChI Key

JRIFYXDWWDZEGY-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2

4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a benzene sulfonamide core substituted with both a propyl group and a thiophen-3-ylmethyl group. Its molecular formula is C13H15N1O2SC_{13}H_{15}N_{1}O_{2}S with a molecular weight of approximately 251.33 g/mol. The presence of the thiophene moiety contributes to its potential biological activities and chemical reactivity, making it an interesting subject for research in medicinal chemistry and materials science .

Due to the absence of research data, potential hazards associated with 4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide are unknown. However, as a general precaution, any aromatic compound should be handled with care due to potential carcinogenicity. Additionally, sulfonamides can cause allergic reactions in some individuals [].

  • Oxidation: The thiophene ring may be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The sulfonamide moiety can engage in nucleophilic substitution reactions, allowing for the introduction of additional functional groups under basic conditions .

The biological activity of 4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has been explored in various studies. It has shown potential as an enzyme inhibitor and receptor modulator, which may contribute to its therapeutic properties. The sulfonamide group can mimic natural substrates, facilitating interactions with biological targets. Additionally, the compound has been investigated for its anti-inflammatory and antimicrobial activities, indicating its potential utility in pharmaceuticals .

The synthesis of 4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves several key steps:

  • Formation of Benzene Sulfonamide Core: The process begins with the sulfonation of benzene to yield benzene sulfonic acid, which is subsequently converted to benzene sulfonyl chloride.
  • Substitution with Propyl Group: The benzene sulfonyl chloride is reacted with propylamine to introduce the propyl group, resulting in 4-propylbenzene-1-sulfonamide.
  • Introduction of Thiophen-3-ylmethyl Group: Finally, the compound is formed by reacting 4-propylbenzene-1-sulfonamide with thiophen-3-ylmethyl chloride under basic conditions .

4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications across different fields:

  • Medicinal Chemistry: It is being explored for potential therapeutic properties, particularly as an anti-inflammatory and antimicrobial agent.
  • Material Science: The compound serves as a building block in the synthesis of more complex organic materials, including organic semiconductors and corrosion inhibitors.
  • Biochemical Research: Its role as an enzyme inhibitor makes it valuable for studying biochemical pathways and developing new drugs .

Research into the interactions of 4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide with biological systems has highlighted its potential mechanisms of action. The compound's sulfonamide group allows it to mimic substrates of enzymes, potentially inhibiting their activity. Furthermore, the thiophene ring enhances binding affinity through π–π interactions and hydrogen bonding with target molecules .

Several compounds share structural similarities with 4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, including:

Compound NameStructural FeaturesUnique Aspects
4-methyl-N-(thiophen-3-ylmethyl)benzene-1-sulfonamideContains a methyl group instead of propylPotentially different biological activity profiles
N-(2-thienylmethyl)-4-propylanilineAniline derivative with thienylmethyl substitutionMay exhibit distinct electronic properties
4-propyl-N-(furan-2-methyl)benzene-1-sulfonamideFuran ring instead of thiopheneDifferent reactivity due to furan's electronic nature

These compounds are structurally related but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. This highlights the uniqueness of 4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide in terms of its specific interactions and applications in research .

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

295.07007113 g/mol

Monoisotopic Mass

295.07007113 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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